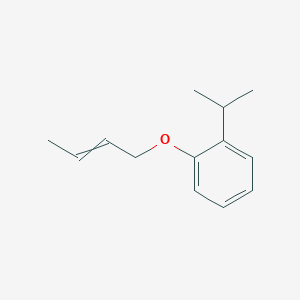

Crotyl (2-isopropyl phenyl) ether

Description

Crotyl (2-isopropyl phenyl) ether is a substituted phenyl ether featuring a crotyl (but-2-enyl) group and a 2-isopropyl substituent on the aromatic ring. Its structure combines the reactivity of an allyl ether with the steric and electronic effects of the isopropyl group. This compound is notable for its use as a protecting group in carbohydrate chemistry due to its stability under mild acid and basic conditions, and its selective cleavage via potassium t-butoxide in dimethyl sulfoxide (DMSO) . Additionally, derivatives of crotyl phenyl ethers, such as 4-substituted variants, have been employed as nematic liquid crystals with high nematic-isotropic (N-I) transition points, making them valuable in mixed liquid crystal formulations .

Properties

Molecular Formula |

C13H18O |

|---|---|

Molecular Weight |

190.28 g/mol |

IUPAC Name |

1-but-2-enoxy-2-propan-2-ylbenzene |

InChI |

InChI=1S/C13H18O/c1-4-5-10-14-13-9-7-6-8-12(13)11(2)3/h4-9,11H,10H2,1-3H3 |

InChI Key |

JUXKGIPJLTZHJR-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCOC1=CC=CC=C1C(C)C |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Crotyl (2-isopropyl phenyl) ether serves as a versatile intermediate in organic synthesis. It is often utilized in the production of ortho-isopropylated phenol derivatives through Claisen rearrangement. This process allows for the selective formation of desired isomers while minimizing by-products, which is crucial for efficient chemical manufacturing .

Table 1: Key Synthetic Pathways Involving Crotyl Ether

Pharmaceutical Applications

In pharmaceutical research, Crotyl ether derivatives have shown potential antimicrobial properties. Studies indicate that modifications to the compound can enhance its efficacy against various pathogens, including fungi and bacteria. The incorporation of isopropyl groups has been linked to improved biological activity, making these derivatives candidates for new antifungal and antibacterial agents .

Case Study: Antimicrobial Activity

A recent study synthesized several derivatives based on Crotyl ether and evaluated their antimicrobial effects. The results demonstrated that certain isopropyl-substituted compounds exhibited significant activity against dermatophytes and Candida species, highlighting the importance of structural variations in enhancing therapeutic potential .

Agrochemical Applications

Crotyl (2-isopropyl phenyl) ether has also been investigated for its insecticidal and fungicidal properties. Research has shown that derivatives of this compound can effectively target agricultural pests and fungal pathogens, offering an alternative to conventional pesticides.

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of Crotyl derivatives has provided insights into how molecular modifications affect biological activity. By altering substituents on the aromatic ring or adjusting the alkyl groups, researchers can fine-tune the properties of these compounds for specific applications in both pharmaceuticals and agrochemicals .

Key Findings from SAR Studies:

Comparison with Similar Compounds

Structural Comparisons

Crotyl (2-isopropyl phenyl) ether is structurally distinct from other phenyl alkyl ethers due to its unsaturated crotyl group and branched isopropyl substituent. Key comparisons include:

- Phenyl n-propyl ether : A saturated analog with a linear n-propyl group. Studies on its deuterated forms reveal competitive deuteron transfer to the aromatic ring (67%) vs. the oxygen atom (33%) under chemical ionization (CI) conditions, influencing propene (C₃H₆) loss mechanisms .

- Methyl-substituted phenyl ethers : For example, 3-methylphenyl n-propyl ether shows altered propene loss ratios (e.g., C₃H₅D:C₃H₆ = 7:77:16 in β-deuterated species) due to steric and electronic effects of methyl groups .

Table 1: Structural and Substituent Effects

| Compound | Key Substituents | Key Structural Features |

|---|---|---|

| Crotyl (2-isopropyl phenyl) ether | 2-isopropyl, crotyl | Allyl ether, branched alkyl |

| Phenyl n-propyl ether | n-propyl | Saturated alkyl, linear chain |

| 3-Methylphenyl n-propyl ether | 3-methyl, n-propyl | Electron-donating methyl group |

| 4-Nitrophenyl hexyl ether | 4-nitro, hexyl | Electron-withdrawing nitro group |

Reactivity in Chemical Reactions

Propene Loss Mechanisms

- Phenyl n-propyl ether : Deuterium labeling studies show that metastable [M + D]⁺ ions expel propene with specific C₃H₅D:C₃H₆ ratios (e.g., 10.5:89.5 in oxygen-deuterated species). Methyl substitutions significantly alter these ratios; for example, 2,6-dimethylphenyl n-propyl ether predominantly loses C₃H₄D₂ (83%) over C₃H₆ (17%) due to preferential deuteron transfer to the aromatic ring .

- Crotyl ethers : While direct data on crotyl (2-isopropyl phenyl) ether is absent, the conjugated allyl group likely influences fragmentation. The unsaturated system may stabilize transition states or alter proton/deuteron transfer pathways compared to saturated analogs.

Proton Affinity and Deuterium Transfer

- Proton affinity differences between substituents (e.g., phenolic hydroxyl vs. ether oxygen) dictate deuteron transfer preferences. For phenyl n-propyl ether, deuteron transfer to the oxygen atom is less thermodynamically favored than transfer to the aromatic ring (by ~80 kJ/mol) .

Stability and Cleavage Methods

- Crotyl (2-isopropyl phenyl) ether : Stable under mild acid/base conditions but cleaved by strong bases (e.g., potassium t-butoxide in DMSO) .

- Phenyl n-propyl ether : Fragile under CI conditions, with extensive fragmentation observed when using methane as a CI reagent .

- Benzyl ethers: Contrastingly, benzyl ethers require hydrogenolysis for cleavage, highlighting the unique base-labile nature of crotyl ethers.

Table 2: Stability and Cleavage Profiles

| Compound | Stability Profile | Cleavage Method |

|---|---|---|

| Crotyl (2-isopropyl phenyl) ether | Stable to mild acid/base | K t-butoxide in DMSO |

| Phenyl n-propyl ether | Fragile under CI conditions | Proton/deuteron transfer |

| Benzyl ether | Stable to bases | Hydrogenolysis |

Q & A

Q. What are the established synthetic routes for crotyl (2-isopropyl phenyl) ether, and how do reaction mechanisms (SN1 vs. SN2) influence product distribution?

- Methodological Answer : Crotyl ethers are typically synthesized via nucleophilic substitution. For SN2 pathways, use polar aprotic solvents (e.g., DMF) and primary alkyl halides to favor bimolecular mechanisms, minimizing carbocation rearrangements. For SN1, employ tertiary substrates and protic solvents (e.g., ethanol) to stabilize carbocations. Evidence shows crotyl ethers predominantly form via hyperconjugation-stabilized crotylcation intermediates in SN1 reactions, even from α-methylallyl chlorides, due to enhanced carbocation stability . Optimize conditions by varying leaving groups (e.g., Cl vs. Br) and monitoring product ratios via GC-MS.

Q. Which spectroscopic techniques are most effective in characterizing crotyl (2-isopropyl phenyl) ether, and how can isomeric purity be confirmed?

- Methodological Answer :

- NMR : Use -NMR to identify allylic protons (δ 5.2–5.8 ppm) and aromatic protons (δ 6.8–7.4 ppm). -NMR distinguishes ether linkages (C-O ~70 ppm).

- IR : Look for C-O-C asymmetric stretching (1250–1050 cm) and aryl C-H bending (700–800 cm) .

- X-ray crystallography : Resolve isomeric purity by analyzing crystal packing modes (e.g., bilayer vs. monolayer structures in cholesterol-derived ethers) .

Q. What are the key considerations in designing experiments to avoid ether cleavage during purification?

- Methodological Answer : Avoid acidic conditions during workup to prevent acid-catalyzed cleavage. Use mild bases (e.g., NaHCO) for neutralization. Employ distillation under reduced pressure (<100°C) or column chromatography with neutral alumina. Evidence from Grignard reactions indicates that CoCl catalysts can cleave allyl ethers; thus, exclude transition metals during purification .

Advanced Research Questions

Q. How can kinetic isotope effects and deuterium labeling trace intermediate formation in catalytic dehydration reactions involving crotyl ethers?

- Methodological Answer : Co-feed deuterated ethanol (CHCDOH) in catalytic dehydration studies. Monitor deuterium incorporation into crotyl alcohol intermediates via mass spectrometry. In the Ostromislensky process, deuterated crotyl alcohol detection confirms its role as a kinetic precursor to butadiene . Operando DRIFTS and TPSR experiments track intermediate disappearance (e.g., crotyl alcohol) and product emergence (butadiene) in real time .

Q. What strategies reconcile discrepancies in reported catalytic efficiencies for crotyl ether dehydration across studies?

- Methodological Answer : Analyze variables:

- Catalyst composition : MgO vs. SiO-AlO alters acid-base sites, impacting dehydration rates.

- Contact time : Short contact times (<1 s) favor intermediate detection (e.g., crotyl alcohol), while longer times promote full conversion .

- Co-feeds : Ethanol acts as a hydrogen donor, enhancing reduction steps. Compare studies using ethanol-acetaldehyde vs. pure acetaldehyde feeds .

Q. How do steric effects in crotyl ethers influence their reactivity in cross-coupling reactions?

Q. How does hyperconjugation in crotylcation intermediates affect regioselectivity of ether formation?

Q. What crystallographic techniques identify polymorphism in crotyl ether derivatives?

- Methodological Answer : Use single-crystal X-ray diffraction to resolve polymorphic forms (e.g., cholesteryl crotyl carbonate vs. isopropyl carbonate). Analyze packing modes (bilayer vs. monolayer) via Mercury software. Thermal analysis (DSC) differentiates polymorph stability (e.g., Form I melts at 120°C vs. Form II at 135°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.